molecular formula C19H16N2O2 B11092023 2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile

2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile

Cat. No.: B11092023
M. Wt: 304.3 g/mol
InChI Key: IQRRMJBELVGXQL-UHFFFAOYSA-N
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Description

2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5210~2,6~]DEC-8-EN-4-YL]BENZONITRILE is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL]BENZONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of the tricyclic core, followed by the introduction of the isopropylidene and benzonitrile groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL]BENZONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL]BENZONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10-(1-METHYLETHYLIDENE)-3,5-DIOXO-4-AZATRICYCLO[5210~2,6~]DEC-8-EN-4-YL]BENZONITRILE stands out due to its tricyclic structure and the presence of both isopropylidene and benzonitrile groups

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzonitrile

InChI

InChI=1S/C19H16N2O2/c1-10(2)15-12-7-8-13(15)17-16(12)18(22)21(19(17)23)14-6-4-3-5-11(14)9-20/h3-8,12-13,16-17H,1-2H3

InChI Key

IQRRMJBELVGXQL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C#N)C

Origin of Product

United States

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